molecular formula C20H19N3O3 B11435531 Methyl 4-oxo-3-phenyl-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Methyl 4-oxo-3-phenyl-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11435531
M. Wt: 349.4 g/mol
InChI Key: SCQWOPJBLQQHRB-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-phenyl-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate: is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-phenyl-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the quinazoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-phenyl-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxy derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-3-phenyl-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-phenyl-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and microbial growth.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and bacterial cell wall synthesis in microbes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like Erlotinib and Gefitinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Phenylpyrrolidine Derivatives: Compounds such as Methylphenidate, used in the treatment of ADHD.

Uniqueness

Methyl 4-oxo-3-phenyl-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is unique due to its combined structural features of a quinazoline core, phenyl group, and pyrrolidine ring, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 4-oxo-3-phenyl-2-pyrrolidin-1-ylquinazoline-7-carboxylate

InChI

InChI=1S/C20H19N3O3/c1-26-19(25)14-9-10-16-17(13-14)21-20(22-11-5-6-12-22)23(18(16)24)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3

InChI Key

SCQWOPJBLQQHRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCCC3)C4=CC=CC=C4

Origin of Product

United States

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